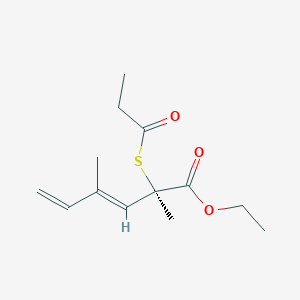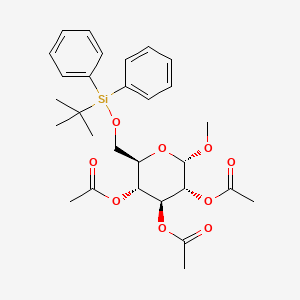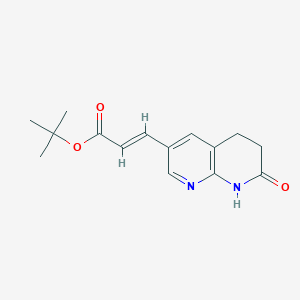![molecular formula C27H30ClN5O6S B11826906 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-(terc-butil)-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-[2,2’-bipirimidin]-4-il)bencenosulfonamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de bipirimidina sustituido con grupos hidroxietoxi y metoxifenoxi, junto con una porción de bencenosulfonamida. La presencia de grupos terc-butil y clorhidrato mejora aún más sus propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-(terc-butil)-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-[2,2’-bipirimidin]-4-il)bencenosulfonamida implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de bipirimidina: Esto se puede lograr mediante una reacción de condensación entre los derivados de pirimidina adecuados.
Introducción de grupos hidroxietoxi y metoxifenoxi: Estos grupos se introducen típicamente a través de reacciones de sustitución nucleofílica.
Unión de la porción de bencenosulfonamida: Este paso implica la sulfonación seguida de la formación de amida.
Adición de grupos terc-butil y clorhidrato: El grupo terc-butil se introduce mediante alquilación, y el clorhidrato se agrega a través de reacciones ácido-base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, un control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-(terc-butil)-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-[2,2’-bipirimidin]-4-il)bencenosulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietoxi se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Los grupos nitro, si están presentes, se pueden reducir a aminas.
Sustitución: El grupo metoxifenoxi puede participar en reacciones de sustitución nucleofílica aromática.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Las condiciones generalmente implican bases fuertes como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxietoxi puede producir aldehídos o ácidos carboxílicos, mientras que la reducción de los grupos nitro da como resultado aminas.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-(terc-butil)-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-[2,2’-bipirimidin]-4-il)bencenosulfonamida tiene diversas aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede servir como una sonda para estudiar procesos biológicos que involucran grupos sulfonamida.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-(terc-butil)-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-[2,2’-bipirimidin]-4-il)bencenosulfonamida implica su interacción con objetivos moleculares como enzimas o receptores. El grupo sulfonamida puede formar enlaces de hidrógeno con residuos del sitio activo, mientras que el núcleo de bipirimidina puede participar en interacciones de apilamiento π-π. Estas interacciones pueden modular la actividad de la proteína diana, lo que lleva al efecto biológico deseado.
Comparación Con Compuestos Similares
Compuestos similares
4-terc-butil-2-metoxifenol: Este compuesto comparte los grupos terc-butil y metoxifenol pero carece de las porciones de bipirimidina y sulfonamida.
terc-butil 3-{2-[2-(2-hidroxietoxi)etoxi]etoxi}propanoato: Similar en tener grupos hidroxietoxi pero difiere en la estructura general y los grupos funcionales.
Singularidad
El clorhidrato de 4-(terc-butil)-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-[2,2’-bipirimidin]-4-il)bencenosulfonamida es único debido a su combinación de un núcleo de bipirimidina, un grupo sulfonamida y múltiples sustituyentes. Esta estructura única confiere propiedades químicas y biológicas específicas que no se encuentran en compuestos más simples.
Propiedades
Fórmula molecular |
C27H30ClN5O6S |
|---|---|
Peso molecular |
588.1 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C27H29N5O6S.ClH/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H |
Clave InChI |
XRVLHWIMNRBZNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)



![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)



